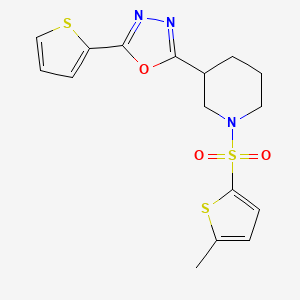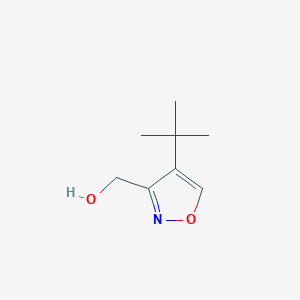![molecular formula C15H20BrNO4 B2858931 4-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoicacid CAS No. 1822589-12-7](/img/structure/B2858931.png)
4-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The presence of a bromine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group makes it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-4-bromo-phenylalanine.
Protection of the Amino Group: The amino group of ®-4-bromo-phenylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.
Formation of the Butyric Acid Moiety: The Boc-protected intermediate is then subjected to a series of reactions to introduce the butyric acid moiety. This can involve the use of reagents such as diethyl malonate and subsequent hydrolysis and decarboxylation steps.
Industrial Production Methods
In an industrial setting, the synthesis of ®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, dichloromethane), and bases (e.g., potassium carbonate).
Deprotection Reactions: Trifluoroacetic acid, dichloromethane.
Coupling Reactions: Coupling reagents (e.g., EDC, HATU), bases (e.g., N-methylmorpholine), solvents (e.g., dimethylformamide).
Major Products Formed
Substitution Reactions: Substituted phenyl derivatives.
Deprotection Reactions: Free amine derivatives.
Coupling Reactions: Peptide or amide derivatives.
Scientific Research Applications
®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Peptide Synthesis: The compound is used in the synthesis of peptides and peptidomimetics due to its ability to form stable amide bonds.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules, including natural products and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The Boc protecting group ensures stability during synthetic transformations, while the bromine atom allows for further functionalization.
Comparison with Similar Compounds
Similar Compounds
®-4-(4-Chloro-phenyl)-2-tert-butoxycarbonylamino-butyric acid: Similar structure with a chlorine atom instead of bromine.
®-4-(4-Fluoro-phenyl)-2-tert-butoxycarbonylamino-butyric acid: Similar structure with a fluorine atom instead of bromine.
®-4-(4-Methyl-phenyl)-2-tert-butoxycarbonylamino-butyric acid: Similar structure with a methyl group instead of bromine.
Uniqueness
®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific synthetic transformations that may not be achievable with other halogenated or substituted analogs.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-6-10-4-7-11(16)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNHYCFMJNTVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2858853.png)
![5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline](/img/structure/B2858855.png)
![(1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2858856.png)

![ethyl 1-(3-bromophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2858859.png)
![N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2858860.png)
![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B2858862.png)




![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide](/img/structure/B2858871.png)
